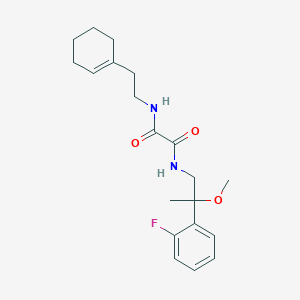
1,2-Dibutoxy-4,5-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,2-Dibutoxy-4,5-dinitrobenzene” would be a benzene ring with two nitro groups (-NO2) attached at the 4th and 5th positions, and two butoxy groups (-OC4H9) attached at the 1st and 2nd positions. The nitro groups are electron-withdrawing groups, which means they pull electron density away from the benzene ring, making the ring less reactive. The butoxy groups are electron-donating groups, which means they push electron density towards the benzene ring, making the ring more reactive .
Synthesis Analysis
The synthesis of such a compound would likely involve the nitration of 1,2-dibutoxybenzene, which could be synthesized from butanol and 1,2-dihydroxybenzene (catechol) through an etherification reaction .Molecular Structure Analysis
The molecular structure would be based on a benzene ring, which is a planar, cyclic molecule composed of six carbon atoms with alternating single and double bonds. The nitro groups would likely cause the molecule to have a somewhat negative charge on the oxygen atoms and a somewhat positive charge on the nitrogen atoms .Chemical Reactions Analysis
As a nitroaromatic compound, “this compound” could undergo various reactions, including reduction to the corresponding amino compound, and substitution reactions at the benzene ring .Aplicaciones Científicas De Investigación
Synthesis of Macrocycle Precursors and Other Molecules
- 1,2-Dibutoxy-4,5-dinitrobenzene derivatives are significant precursors in synthesizing Schiff base macrocycles and various other molecules. An interesting aspect of their synthesis is the unusual regioselectivity observed during the dinitration reaction of 1,2-dialkoxybenzenes, which exclusively produces the desired 1,2-dialkoxy-4,5-dinitrobenzene product. Detailed DFT analysis has elucidated that the reaction mechanism likely involves a single electron transfer (SET) process (Shopsowitz, Lelj, & MacLachlan, 2011).
Applications in Propellant Formulations
- Research has explored the use of 1,2-dialkoxy-4,5-dinitrobenzene derivatives in the development of new composite propellants. By incorporating 1-chloro-2,4-dinitrobenzene into the hydroxyl terminated polybutadiene backbone, an energetic prepolymer is formed. This novel composite propellant shows a 35% increase in burning rate and density compared to traditional propellants, without compromising the mechanical and rheological properties (Abdullah, Gholamian, & Zareiee, 2013).
Chemosensing Applications
- Dinitrobenzene derivatives have been investigated for their potential in chemosensing applications. A study demonstrated the trace vapor detection of 1,4-dinitrobenzene using bisfluorene dendrimer distributed feedback lasers. The sensitivity of these lasers to the presence of 1,4-dinitrobenzene is significantly higher, showcasing the potential of such compounds in sensitive detection technologies (Richardson et al., 2009).
Exploring Substitution Reactions
- Studies have also delved into the substitution reactions of 1,2-difluoro-4,5-dinitrobenzene, where fluorine atoms are displaced in preference to nitro groups. This research is crucial for understanding the chemical behavior of these compounds and their potential applications in various synthetic processes (Plater & Harrison, 2023).
Insights into Molecular Structures and Interactions
- Further investigations into the structures of homologous 4,5-dialkoxy-1-ethynyl-2-nitrobenzenes, including 1,2-dibutoxy derivatives, have revealed unexpected beauty and diversity. These studies provide insights into the subtle interplay between intermolecular hydrogen bonds and alkyl chain length, enhancing our understanding of molecular interactions (Oburn & Bosch, 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1,2-dibutoxy-4,5-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6/c1-3-5-7-21-13-9-11(15(17)18)12(16(19)20)10-14(13)22-8-6-4-2/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETYSAHPGMQPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2Z)-2-[(3,4-dimethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2842239.png)




![8-(3-(1H-imidazol-1-yl)propyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2842248.png)
![4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2842249.png)
![2-benzyl-N-cyclopentyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2842250.png)
![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2842253.png)
![1-(2,5-difluorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)methanesulfonamide](/img/structure/B2842254.png)
